Naloxon
説明
Significance of Opioid Antagonists in Chemical Biology and Pharmacology
Opioid antagonists play a crucial role in chemical biology and pharmacology as indispensable tools for probing the complexities of the opioid system. This system, involving opioid receptors (mu, delta, and kappa) and their endogenous ligands (opioid peptides), is fundamental to pain modulation, reward pathways, and various physiological processes. nih.govguidetopharmacology.orguibk.ac.at Antagonists, by binding to these receptors without activating them, can block the effects of both endogenous and exogenous opioids. biorxiv.orgnih.gov This competitive binding allows researchers to delineate the specific roles of different opioid receptor subtypes and investigate the downstream signaling pathways they influence. nih.govuibk.ac.at The development of selective opioid antagonists has been particularly important in dissecting the individual pharmacology of each receptor subtype, including their involvement in analgesia, tolerance, and dependence. nih.gov Beyond basic research, opioid antagonists are also explored for their potential as pharmacotherapies for conditions where the opioid system is implicated. mdpi.com
Overview of Naloxone's Role as a Prototypical Opioid Antagonist
Naloxone (B1662785) is widely regarded as a prototypical opioid antagonist due to its ability to rapidly reverse the effects of opioids by competing for binding sites on opioid receptors, particularly the mu (μ) receptor, for which it exhibits the highest affinity. pfizer.comhhs.govdrugbank.com This competitive inhibition is a cornerstone of its pharmacological activity. drugbank.com Unlike opioid agonists that activate the receptor, naloxone primarily acts by blocking the binding of other ligands, effectively preventing or reversing opioid-induced effects such as respiratory depression and sedation. pfizer.comdrugbank.comfederalregister.gov Its "pure" antagonist profile, meaning it exerts little to no pharmacological effect when administered in the absence of opioids, makes it an invaluable tool for specifically studying opioid receptor function without introducing confounding agonist effects. pfizer.comhhs.govunsw.edu.au The introduction of naloxone in the 1960s marked a significant advancement, becoming a primary standard for defining opioid ligands and a key tool in opioid receptor pharmacology research. nih.govmdpi.com
Structure
3D Structure
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
(4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14?,17-,18-,19+/m0/s1 |
InChIキー |
UZHSEJADLWPNLE-BIAVLDQUSA-N |
異性体SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O |
正規SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
製品の起源 |
United States |
Historical and Intellectual Context of Naloxone S Scientific Development
Early Quest for "Pure" Opioid Antagonists (Pre-1960s)
The search for opioid antagonists began well before the 1960s. As early as 1915, the effect of N-alylcodeine on respiratory depression caused by related drugs was demonstrated. scielo.br This marked the initial steps in identifying compounds that could counteract the effects of opioids. The mid-20th century saw this quest gain clinical importance as researchers sought antidotes for agonist drug overdoses, particularly to reverse opioid-induced respiratory depression. scielo.br The ideal antagonist was envisioned as a substance that would not exhibit any agonist activity itself. scielo.br However, early clinically used substances in this category, such as N-allylmorphine (nalorphine) and levalorfam, were competitive antagonists at the mu (µ) receptor but also acted as agonists at the kappa (k) receptor. scielo.br Nalorphine (B1233523), introduced in 1942, was found to block the actions of morphine, although it possessed analgesic properties only at high doses and was associated with unwanted psychotomimetic side effects. nih.gov Despite the limitations of these early compounds, they laid the groundwork for the continued search for a "pure" opioid antagonist. cambridge.orgunsw.edu.au
Seminal Synthesis and Initial Characterization of Naloxone (B1662785) (1960s)
Naloxone hydrochloride was first synthesized in 1960 in New York. nih.gov This significant achievement was the result of research aimed at finding a strong narcotic antagonist without negative side effects, in contrast to earlier antagonists like nalorphine. binasss.sa.cr Naloxone was synthesized from thebaine. nih.gov
Contribution of Fishman and Lewenstein
The synthesis of naloxone in 1960 is attributed to Dr. Jack Fishman and Dr. Mozes J. Lewenstein. nih.gov Their U.S. patent, filed in March 1961, described naloxone and its salts as "more potent antagonists to the respiratory depressive effects of potent analgesics than the antagonists hitherto known." nih.govupenn.edu Mozes J. Lewenstein was the head of the narcotics division at Endo Laboratories, where Jack Fishman also worked part-time. upenn.edunih.govwikipedia.org Blumberg, who was the director of biological laboratories at Endo, had been advocating for the synthesis of an antagonist analogous to nalorphine using oxymorphone, a synthetic morphine analogue. upenn.edu Fishman devised a method to synthesize the naloxone that Blumberg had described, and together with Lewenstein, they investigated the drug's properties in animals. cambridge.org Their initial animal studies yielded exciting results, demonstrating that naloxone was the first true opioid antagonist of notable potency without the mixed agonist properties seen in earlier compounds. cambridge.org Animal studies at the University of Illinois found naloxone to be 10 times more potent than nalorphine and twice as potent as levallorphan (B1674846) in counteracting respiratory depression. cambridge.org Lewenstein licensed the drug to Endo for evaluation, and Blumberg began testing its biological properties, finding it to be a potent narcotic antagonist that counteracted the effects of various opioids like morphine, dihydromorphinone, meperidine, methadone, and phenazocine, while showing no analgesic activity itself. upenn.edu
Evolution of Scientific Understanding of Opioid Antagonism Through Naloxone
Naloxone's characterization as a potent, rapid-acting, and relatively pure narcotic antagonist significantly advanced the scientific understanding of opioid antagonism. upenn.edu Unlike its predecessors such as nalorphine, naloxone was the first antagonist without any agonistic opioid activity. binasss.sa.cr This "pure" antagonist profile made it an invaluable tool for studying opioid receptors and their interactions with various compounds. unsw.edu.au Research involving the pharmacological manipulation of responsiveness to pain using agents like morphine and naloxone has greatly contributed to understanding how endogenous opiate systems modulate pain perception. unsw.edu.au Naloxone's ability to block the effects of opioids at the receptor level without producing effects of its own solidified its role as a key compound in opioid research. unsw.edu.au
Naloxone's Impact on Opioid Receptor Theory Development
The advent of naloxone had a profound impact on the development of opioid receptor theory. Its specific and potent antagonistic action provided a tool to investigate the nature and function of opioid receptors in the body. nih.govnih.gov By binding to opioid receptors, primarily with high affinity for µ-opioid receptors, naloxone blocks the effects of opioids. nih.govclevelandclinic.orgmedlineplus.gov This competitive binding mechanism, where naloxone displaces other opioids from the receptors, was crucial in demonstrating the existence and function of these receptors. nih.govmedlineplus.gov Studies using naloxone helped to elucidate that opioids exert their effects by attaching to specific receptors. unsw.edu.au The existence of multiple opioid receptor types (mu, kappa, and delta) became more widely accepted, and naloxone was found to interact with these receptors, although it is considered a nonselective competitive antagonist at µ-, κ-, and δ-opioid receptors. scielo.brbinasss.sa.crmdpi.com The use of naloxone became essential in the discovery and investigation of endogenous opioids, further shaping the understanding of the complex opioid system. upenn.edu
Synthetic Methodologies and Chemical Derivatization of Naloxone
Chemical Synthesis Pathways of Naloxone (B1662785)
The synthesis of naloxone typically proceeds through a series of key chemical transformations applied to morphinan (B1239233) starting materials. wikipedia.orgwikipedia.orgfishersci.caresearchgate.net
Conversion from Morphinans (e.g., Oxymorphone, Morphinone)
Naloxone is structurally related to oxymorphone, differing primarily by the replacement of the N-methyl group in oxymorphone with an N-allyl group. nih.govpfizer.com Oxymorphone itself is derived from morphine. wikipedia.org Morphinone (B1233378) is also identified as a precursor in the synthesis of naloxone. nih.gov The conversion from oxymorphone involves the modification of the nitrogen substituent. pfizer.com Noroxymorphone (B159341), an intermediate where the N-methyl group of oxymorphone has been removed, is a pivotal compound in the synthesis of naloxone and other opioid antagonists. acs.orgchemrxiv.org The preparation of noroxymorphone from thebaine or oripavine, natural opiates, involves oxidation at the C-14 position followed by N-demethylation. acs.orgchemrxiv.orgresearchgate.net
Key Chemical Transformations (e.g., N-allylation, 14-hydroxylation, enone reduction)
Several key chemical transformations are central to naloxone synthesis. N-allylation involves introducing an allyl group onto the nitrogen atom. nih.govpfizer.com This is a crucial step in converting precursors like noroxymorphone to naloxone. acs.orgresearchgate.net The 14-hydroxylation refers to the presence of a hydroxyl group at the 14th position of the morphinan skeleton, a feature present in oxymorphone and thus in naloxone. nih.govwikipedia.org This hydroxylation is typically introduced earlier in the synthesis, often during the conversion of thebaine or oripavine to oxymorphone or oxycodone. acs.org The enone reduction refers to the reduction of a carbon-carbon double bond conjugated with a ketone. Naloxone is described as morphinone where the enone double bond has been reduced to a single bond. nih.gov
A general method for synthesizing N-allyl derivatives like naloxone involves the reaction of Grignard reagents with an oxazolidine (B1195125) derived from oxymorphone. researchgate.net Alkylation of noroxymorphone with allyl bromide is also a straightforward route to naloxone. cdnsciencepub.com
Advanced Synthetic Approaches
Beyond traditional chemical synthesis, advanced approaches are being explored for naloxone production and conjugation.
Mechanochemical Synthesis of Naloxone-Conjugated Materials (e.g., Poly(lactic acid))
Mechanochemical synthesis, utilizing mechanical energy to drive chemical reactions, has been applied to create naloxone-conjugated materials. A mechanochemical approach was used for the synthesis of naloxone covalently linked to poly(lactic acid) (PLA) and nanoparticles. rsc.orgresearchgate.netresearchgate.net This method involves the anionic ring-opening polymerization of lactide, using naloxone as the initiator, often with liquid-assisted grinding. rsc.orgresearchgate.net This process can directly yield naloxone nanoparticles with a specific drug loading. rsc.orgresearchgate.net For instance, a single-step mechanochemical synthesis produced naloxone-PLA nanoparticles with a drug loading of approximately 8.3% w/w. researchgate.net This approach highlights the potential of mechanochemistry in developing drug delivery systems for naloxone. rsc.orgresearchgate.net
Computational Design of Biosynthetic Pathways for Naloxone Production (e.g., from Morphine)
Computational methods are being developed to design novel biosynthetic routes for producing naloxone, for example, from morphine. This involves creating computational pipelines that combine techniques like deep learning with computational biochemistry to explore the design space of biosynthetic pathways. While there is no known natural biosynthetic pathway from morphine to naloxone, researchers have assembled "expert pathways" based on existing literature. The goal is to identify feasible enzymatic steps that could convert precursors like morphine into naloxone, potentially offering alternative manufacturing methods.
Structural Modifications and Derivatization Strategies
Structural modifications and derivatization strategies for naloxone are explored to potentially alter its properties, such as duration of action or delivery characteristics. wikipedia.orgfishersci.cauni.luacs.orgherts.ac.uk Analysis of the chemical structure of naloxone suggests that modifying its hydroxyl groups, particularly through esterification, is a convenient method for creating prodrugs. researchgate.net This approach aims to change physicochemical properties like solubility and release rate, potentially leading to longer-acting formulations. researchgate.net For example, a method for preparing 3-O-acyl derivatives of naloxone has been proposed. researchgate.net
Covalent conjugation of naloxone to nanoparticles, such as those made from poly(lactic acid-co-glycolic acid) (PLGA), represents a derivatization strategy aimed at sustained delivery. researchgate.netacs.org This involves covalently linking naloxone to the polymer backbone, offering advantages like potentially higher drug loading and avoiding burst release. researchgate.net
Efforts have also been made to synthesize and characterize potential degradation products of naloxone, which involves specific chemical synthesis routes to confirm their structures. whiterose.ac.ukacs.org These synthetic routes can involve protecting functional groups like the phenol (B47542) group or converting the N-allyl group to facilitate specific chemical transformations, such as oxidative cleavage of the cyclohexanone (B45756) ring. acs.org
Structural modifications of the morphinan core, such as those explored in the synthesis of naltrexone (B1662487) analogues, can provide insights into the importance of specific positions, like the 14β-hydroxyl group, for antagonist activity. nih.gov
Exploration of Naloxone Analogs and Derivatives
The morphinan skeleton of naloxone provides multiple sites for chemical modification, leading to the exploration of numerous analogs and derivatives. These modifications aim to investigate the impact of structural changes on opioid receptor binding affinity, potency, and efficacy. Positions such as the C-3 phenolic hydroxyl, the C-6 ketone, the C-14 hydroxyl, and the N-17 nitrogen are common targets for derivatization gpatindia.comresearchgate.netnih.govmdpi.comnih.govd-nb.infoacs.org.
Derivatives modified at the C-6 position, such as 6-amino derivatives of naloxone and naltrexone, have been synthesized and evaluated for their narcotic antagonist activity. Studies on epimeric 6-amino derivatives showed that the configuration at the C-6 chiral center influences potency, with 6beta epimers generally exhibiting greater potency than their corresponding 6alpha epimers in mice nih.gov. These derivatives also showed parallel affinities in in vitro binding experiments nih.gov.
Modification of the C-3 phenolic hydroxyl group has also been explored. For instance, the synthesis of 3-O-carboxyalkyl derivatives of morphine compounds, including naloxone and naltrexone, has been achieved through O-alkylation using reagents like ethyl bromo- or chloroacetate, followed by hydrolysis to yield derivatives with a free carboxylic group d-nb.info. While O-alkylation at the C-3 position can sometimes lead to decreased analgesic effects in agonist molecules, these derivatives can be valuable for applications such as immunoassays d-nb.info.
The C-14 position, bearing a hydroxyl group in naloxone, is another site for modification. The impact of substituting the C14-oxygen has been shown to have a dramatic effect on the opioid receptor profile of morphinan compounds researchgate.net. For example, 14-phenylpropoxy-substituted derivatives of naloxone and naltrexone have been synthesized to study their structure-activity relationships researchgate.net.
Stereochemistry is also a critical aspect in the study of opioid analogs. While the biologically active form of naloxone is the (-)-enantiomer (levonaloxone), the synthesis and biological properties of (+)-naloxone have also been investigated wikipedia.orgacs.org.
Impact of N-Substituents on Antagonist Properties
The nature of the substituent attached to the tertiary nitrogen at position 17 of the morphinan skeleton is a primary determinant of the pharmacological profile of opioid ligands, significantly influencing whether a compound acts as an agonist, mixed agonist-antagonist, or pure antagonist mdpi.comnih.govpnas.orgmdpi.complos.orgmdpi.comnih.govacs.org. Generally, opioid compounds with a methyl group at this position, such as morphine and oxymorphone, tend to be agonists nih.govmdpi.comacs.org. However, replacing the N-methyl group with larger substituents, particularly allyl or cyclopropylmethyl groups, typically confers opioid antagonist properties researchgate.netmdpi.comnih.govpnas.orgmdpi.complos.orgmdpi.comnih.govacs.org.
Naloxone, with its N-allyl substituent, is a classic example of this structure-activity relationship, exhibiting potent μ-opioid receptor antagonism nih.govnih.govdrugbank.com. Similarly, naltrexone, which has an N-cyclopropylmethyl group, is also a potent opioid antagonist acs.orgresearchgate.netplos.org. This change from agonist to antagonist activity upon N-substitution is a well-established principle in opioid chemistry mdpi.comnih.govmdpi.complos.orgacs.org.
The precise molecular interactions by which the N-substituent dictates the pharmacological profile are not fully elucidated, but they are thought to involve the interaction of the substituent with specific amino acid residues within the opioid receptor binding site mdpi.commdpi.com. The lipophilicity and hydrophilicity of the N-substituent also play a significant role in the activity of opioids nih.gov. While lipophilic substituents are often associated with opioid activity, the specific nature and size of the substituent are critical for determining the agonist or antagonist profile nih.govmdpi.com.
Research findings highlight the differential effects of various N-substituents on receptor binding and functional activity across different opioid receptor types (μ, κ, and δ) nih.govmdpi.com. For instance, in the benzomorphan (B1203429) class, changing the N-substituent from an N-phenethyl to an N-benzyl can transform a compound with high agonist potency into one without opioid activity nih.gov. The presence of a 14-hydroxyl group, as in naloxone, may also contribute to stabilizing the antagonist conformation at the receptor by influencing the orientation of the N-allyl side chain pnas.org.
The following table summarizes the general impact of different N-substituents on opioid activity based on reported structure-activity relationships:
| N-Substituent | Typical Activity Profile (General) | Examples (Parent Compound) | Relevant Compounds/Analogs Mentioned |
| -CH₃ (Methyl) | Agonist | Morphine, Oxymorphone | Oxymorphone nih.govmdpi.comacs.org |
| -CH₂-CH=CH₂ (Allyl) | Antagonist | Morphine (Nalorphine) | Naloxone researchgate.netmdpi.comnih.govpnas.orgmdpi.complos.orgmdpi.comnih.govacs.org |
| -CH₂-c-C₃H₅ (Cyclopropylmethyl) | Antagonist | Oxymorphone (Naltrexone) | Naltrexone acs.orgresearchgate.netplos.orgmdpi.comnih.govacs.org |
| -CH₂-CH₂-Ph (Phenethyl) | Can be Agonist or Antagonist depending on scaffold | Fentanyl (Agonist), N-phenethyl-5-phenylmorphan (Antagonist) | N-phenethylnormorphine, N-phenethylnoroxymorphone (Agonists) nih.govmdpi.com |
| -CH₂-Ph (Benzyl) | Can lead to loss of activity | Benzomorphan derivatives | N-benzyl benzomorphan (inactive) nih.gov |
This table illustrates the critical role of the N-substituent in determining the pharmacological outcome of opioid ligands, with the N-allyl group being characteristic of the antagonist profile observed in naloxone.
Molecular Mechanisms of Action and Receptor Interactions
Competitive Antagonism at Opioid Receptors
Naloxone (B1662785) functions as a competitive antagonist at opioid receptors. wikipedia.orgdrugbank.comhhs.govmedscape.com This means it competes with opioid agonists for the same binding sites on the receptor proteins. wikipedia.orgdrugbank.comhhs.gov By occupying these sites, naloxone prevents agonists from binding and initiating their downstream signaling cascades. wikipedia.orgdrugbank.com The binding of naloxone to the receptor does not produce the typical opioid effects, such as analgesia or respiratory depression; instead, it blocks these effects if opioids are present. wikipedia.orghhs.gov
Preferential Binding to μ-Opioid Receptors (MOR)
Naloxone demonstrates a preferential binding affinity for the μ-opioid receptor (MOR). wikipedia.orgdrugbank.compainphysicianjournal.comnih.gov The affinity of naloxone is highest for the MOR compared to the delta (δ) and kappa (κ) opioid receptors. wikipedia.org This strong affinity for MOR is central to its ability to reverse the effects of opioid agonists that primarily act on this receptor subtype, such as morphine and fentanyl. drugbank.compainphysicianjournal.comacs.orgfrontiersin.org Studies have shown that naloxone needs to block a significant percentage of MORs to reverse the effects of an opioid overdose. nih.gov
Research indicates varying binding affinity values (Ki) for naloxone at the MOR across different studies.
| Receptor | Affinity (Ki) | Reference |
|---|---|---|
| μ-Opioid Receptor (MOR) | 1.1 nM, 1.4 nM | wikipedia.org |
| μ-Opioid Receptor (MOR) | 0.559 nM, 0.93 nM | wikipedia.org |
| μ-Opioid Receptor (MOR) | 2.3 nM | enzymlogic.com |
| μ-Opioid Receptor (MOR) | ~1 nM | nih.gov |
Binding Affinity to δ-Opioid Receptors (DOR) and κ-Opioid Receptors (KOR)
While naloxone has the highest affinity for the MOR, it also binds to δ-opioid receptors (DOR) and κ-opioid receptors (KOR), albeit with lower affinities compared to the MOR. wikipedia.orgpainphysicianjournal.comnih.gov The binding affinity is generally reported to be higher for DOR than KOR, although some sources provide varying values. wikipedia.org
Reported binding affinity values (Ki) for naloxone at DOR and KOR also show variability.
| Receptor | Affinity (Ki) | Reference |
|---|---|---|
| δ-Opioid Receptor (DOR) | 16 nM, 67.5 nM | wikipedia.org |
| δ-Opioid Receptor (DOR) | 36.5 nM, 17 nM | wikipedia.org |
| δ-Opioid Receptor (DOR) | 95 nM | nih.gov |
| κ-Opioid Receptor (KOR) | 12 nM, 2.5 nM | wikipedia.org |
| κ-Opioid Receptor (KOR) | 4.91 nM, 2.3 nM | wikipedia.org |
| κ-Opioid Receptor (KOR) | 16 nM | nih.gov |
The relative binding affinities contribute to naloxone's non-selective nature as an opioid receptor antagonist, although its effects are predominantly mediated through MOR blockade due to its higher affinity for this subtype. wikipedia.orgpainphysicianjournal.com
Negligible Affinity for Nociceptin/Orphanin FQ (NOP) Receptor
Naloxone has negligible affinity for the nociceptin/orphanin FQ (NOP) receptor, also known as the ORL1 receptor. wikipedia.orgguidetopharmacology.org Despite structural similarities between the NOP receptor and the classical opioid receptors (MOR, DOR, KOR), they are pharmacologically distinct. guidetopharmacology.org The lack of significant interaction with the NOP receptor means that naloxone does not block the effects mediated by the endogenous ligand nociceptin/orphanin FQ. guidetopharmacology.org
Molecular Basis of Receptor Binding and Specificity
The specificity and efficacy of naloxone's interaction with opioid receptors are determined by the molecular details of its binding within the receptor pocket. This involves interactions with specific amino acid residues and the induction of particular conformational changes in the receptor structure. nih.govresearchgate.netmdpi.com
Key Amino Acid Residues in Opioid Receptor Binding Pocket Interacting with Naloxone
The binding of naloxone to opioid receptors, particularly the MOR, involves interactions with key amino acid residues within the receptor's binding pocket. nih.govresearchgate.net While the precise interactions can be complex and dynamic, studies using techniques like molecular dynamics simulations have identified residues that play a significant role. frontiersin.orgnih.gov
Specific amino acid residues implicated in the binding of naloxone to the MOR include D147, Y148, I322, Y326, E229, K233, and V236. nih.gov Research suggests that residues like I322 are critical for the differential recognition between agonists like morphine and antagonists like naloxone. frontiersin.orgnih.gov The interaction with these residues influences the orientation and depth of naloxone's penetration into the binding pocket. nih.govresearchgate.net
Conformational Changes in Opioid Receptors Induced by Naloxone Binding
Ligand binding to G protein-coupled receptors (GPCRs), including opioid receptors, can induce conformational changes that determine the receptor's activation state and downstream signaling. acs.orgmdpi.comnih.gov As an antagonist, naloxone binding stabilizes the opioid receptor in an inactive conformation, preventing the structural rearrangements necessary for coupling with G proteins and initiating intracellular signaling. acs.orgmdpi.comnih.gov
Studies using techniques such as single-molecule Förster resonance energy transfer (smFRET) have revealed that naloxone binding leads to distinct conformational states compared to agonist binding. nih.gov Specifically, naloxone appears to maintain the MOR in a state that is not conducive to G protein binding or activation. nih.gov The presence of the allyl group on naloxone is suggested to influence its positioning within the binding pocket and contribute to the rigidity of the molecule, potentially limiting the conformational changes it induces in the receptor compared to agonists. researchgate.net
Role of Water Networks in Ligand-Receptor Interaction
The interaction of ligands, including antagonists like naloxone, with G protein-coupled receptors (GPCRs) such as the μOR can involve intricate networks of water molecules within the binding site. These water networks can play a significant role in stabilizing ligand binding poses and influencing receptor conformation. Studies investigating ligand-receptor interactions in opioid receptors have indicated that water networks between helices 5 and 6 are important interaction sites for certain ligands, including morphine. elifesciences.org While direct detailed research specifically on the role of water networks in naloxone-μOR binding was not extensively highlighted in the search results, the general principle of water molecules influencing ligand-receptor interactions in GPCRs, including opioid receptors, is an established concept in molecular pharmacology. elifesciences.orgacs.org
Allosteric Modulation of Opioid Receptors by Naloxone
Beyond its primary orthosteric binding site, naloxone's activity can be influenced by allosteric modulation. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, inducing conformational changes that can alter the receptor's affinity for its orthosteric ligand or modify the downstream signaling. acs.orgstanford.edubioworld.compatsnap.com
Identification and Characterization of Negative Allosteric Modulators (e.g., Compound 368)
Recent research has focused on identifying negative allosteric modulators (NAMs) of the μOR that can work in conjunction with naloxone to enhance its effectiveness. acs.orgstanford.edubioworld.compatsnap.comstanford.edubiorxiv.orgwashu.educuraleafclinic.comresearchgate.netnih.govbiorxiv.orgbiorxiv.org Compound 368 is one such novel molecule that has been identified and characterized. acs.orgstanford.edubioworld.compatsnap.comstanford.edubiorxiv.orgwashu.eduresearchgate.netnih.govbiorxiv.orgbiorxiv.org Compound 368 was discovered through high-throughput screening of large chemical libraries, specifically selecting for compounds that bind to μOR already saturated with naloxone. stanford.edubioworld.compatsnap.combiorxiv.orgresearchgate.netnih.govbiorxiv.org This screening strategy aimed to identify molecules that selectively interact with the inactive, naloxone-bound conformation of the receptor. patsnap.combiorxiv.orgresearchgate.netnih.govbiorxiv.org Compound 368 has been characterized as a NAM that potently blocks the activity of orthosteric agonists and enhances the affinity of naloxone. patsnap.combiorxiv.orgresearchgate.netnih.govbiorxiv.orgbiorxiv.org
Mechanisms of Enhanced Naloxone Potency via Allosteric Binding
The enhanced potency of naloxone in the presence of allosteric modulators like Compound 368 is attributed to their ability to stabilize the inactive conformation of the μOR and increase naloxone's affinity and residence time at the receptor. acs.orgbioworld.comwashu.edunih.govbiorxiv.org Compound 368 binds to a site on the extracellular vestibule of the μOR, proximal to the naloxone binding site. bioworld.comresearchgate.netnih.govbiorxiv.org This binding stabilizes a distinct inactive conformation of the extracellular portions of transmembrane helices 2 and 7. researchgate.netnih.govbiorxiv.org This allosteric interaction increases the binding of naloxone and makes it more effective at blocking opioid binding and signaling. acs.orgstanford.edubiorxiv.orgwashu.edunih.govbiorxiv.org In the presence of Compound 368, naloxone has been shown to be significantly more effective at inhibiting the activation of the opioid receptor, partly because naloxone stays in the binding pocket for a longer duration. washu.edunih.gov Specifically, studies have shown a 7.6-fold enhancement in the observed potency of naloxone for inhibiting agonist-induced signaling in the presence of Compound 368. biorxiv.orgbiorxiv.org This cooperative binding is a direct demonstration of the allosteric mechanism by which Compound 368 enhances naloxone's effects. biorxiv.orgbiorxiv.org
Data on the enhancement of naloxone potency by Compound 368:
| Compound | Effect on Naloxone Potency (Fold Enhancement) | Mechanism |
| Compound 368 | 7.6 | Increases naloxone affinity and residence time |
Interactions with Non-Opioid Receptor Systems
Binding to Scaffolding Proteins (e.g., Filamin A) and G Protein Coupling Modulation
Ultra-low doses of naloxone have been found to interact with the scaffolding protein filamin A (FLNA). researchgate.netnih.govcuny.eduplos.orgnih.govplos.org FLNA is known to interact with the μOR and plays a role in regulating its signaling, including G protein coupling. researchgate.netnih.govcuny.eduplos.orgnih.govplos.org Naloxone binds to a specific pentapeptide segment in the C-terminal of FLNA with a significantly higher affinity (approximately 200-fold) than its affinity for the μOR. nih.govplos.org This interaction with FLNA appears to prevent a chronic opioid-induced switch in μOR coupling from Gi/o to Gs proteins. researchgate.netnih.govcuny.eduplos.orgnih.govplos.org This G protein coupling switch is associated with excitatory signaling and contributes to opioid tolerance and dependence. researchgate.netnih.govcuny.eduplos.orgnih.gov By binding to FLNA, ultra-low-dose naloxone can block this switch, thereby attenuating opioid tolerance and dependence. researchgate.netnih.govcuny.eduplos.orgnih.gov The binding site on FLNA has been identified as the pentapeptide segment FLNA2561–2565. nih.govcuny.edunih.govplos.org
Data on Naloxone Binding Affinity:
| Target | Binding Affinity (Relative to μOR) |
| μ-Opioid Receptor | 1x |
| Filamin A | ~200x higher |
Interaction with Enzymes (e.g., Acetylcholinesterase, Glutathione (B108866) S-Transferase, Superoxide (B77818) Dismutase)
Studies have also indicated that naloxone can interact with certain enzymes, including acetylcholinesterase (AChE), glutathione S-transferase (GST), and superoxide dismutase (SOD). nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua In vitro studies using neuroblastoma cell lines have shown that exposure to naloxone can significantly inhibit the activity of AChE, GST, and SOD. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua Molecular docking studies suggest that naloxone interacts with different amino acids within these enzymes compared to other opioids like oxycodone, even when binding in the same general region. nih.govnih.gov For instance, both oxycodone and naloxone bind in the peripheral anionic site (PAS) of AChE, but they interact with different amino acids. nih.gov In SOD, naloxone has been shown to interact with Lys136, while oxycodone interacts with Pro62, Asn65, and His63 residues. nih.gov These distinct interaction patterns may explain the observed differences in enzymatic inhibition. nih.govnih.gov The significant inhibition of these enzymes, particularly those involved in antioxidant defense like GST and SOD, by naloxone may contribute to observed cellular effects, such as DNA damage. nih.govnih.gov
Data on Naloxone's Effect on Enzyme Activity:
| Enzyme | Effect of Naloxone Exposure |
| Acetylcholinesterase (AChE) | Significantly inhibited |
| Glutathione S-Transferase (GST) | Significantly inhibited |
| Superoxide Dismutase (SOD) | Significantly inhibited |
Structure Activity Relationships Sar and Ligand Design Principles for Naloxone
Impact of N-Allyl Group on Antagonist Functionality
A defining structural feature of naloxone (B1662785) is the presence of an N-allyl group at the nitrogen atom (position 17) of the morphinan (B1239233) skeleton. nih.gov This N-allyl substituent is critical for conferring antagonist properties. pnas.orgplos.org In contrast, opioid agonists like morphine typically possess an N-methyl group at this position. plos.org The substitution of the N-methyl group with a bulkier group, such as the allyl group in naloxone or the cyclopropylmethyl group in naltrexone (B1662487), is a key determinant for antagonist activity. plos.orgnih.gov This structural change at the nitrogen atom significantly influences the pharmacological behavior of the compound at opioid receptors. plos.org
Studies have shown that the N-allyl group in naloxone can influence its interaction within the MOR binding pocket. nih.gov Molecular dynamics simulations suggest that the allyl group conflicts with certain residues in the MOR, preventing naloxone from penetrating as deeply into the pocket as agonists like morphine. nih.gov This differential binding conformation contributes to its inhibitory effect. nih.gov The N-allyl substituent is thought to interact with a specific antagonist binding site on the receptor, which stabilizes the receptor in an antagonist conformation. pnas.org
Significance of the 14-Hydroxyl Group in Receptor Interaction and Antagonism
Another important structural element in naloxone is the hydroxyl group at position 14. nih.gov This 14-hydroxyl group is present in naloxone and other opioid antagonists like naltrexone, as well as some analgesics like oxymorphone and oxycodone. rsc.org Its presence has significant effects on both the potency and selectivity of morphinan compounds. rsc.org
The 14-hydroxyl group in naloxone is believed to play a role in its interaction with opioid receptors. nih.gov It can form an additional interaction along with the protonated nitrogen atom with specific residues in the receptor binding pocket, such as Y129 in the δ-opioid receptor. nih.gov Furthermore, the presence of the 14-hydroxyl group in naloxone increases the basicity of the nitrogen atom compared to analogues lacking this group, such as nalorphine (B1233523). nih.govd-nb.info This increased basicity can influence the ionic interaction between the nitrogen and a negatively charged residue (e.g., D128 in the δ-opioid receptor) in the receptor. nih.gov The 14-hydroxyl group may also contribute to stabilizing the N-allyl side chain in a specific conformation favorable for antagonist activity. pnas.org
Comparative Analysis of Naloxone with Agonists (e.g., Morphine) at the Molecular Level
Naloxone and morphine share a similar morphinan scaffold, yet they elicit opposing pharmacological effects at opioid receptors. nih.govmsdmanuals.comnih.gov Morphine acts as a μ-opioid receptor agonist, producing effects like analgesia, while naloxone acts as a potent antagonist, blocking these effects. nih.govmsdmanuals.comnih.gov This difference in activity stems from subtle but critical structural variations and their impact on receptor binding and subsequent conformational changes. nih.gov
Structural Differences and Differential Binding Poses
The primary structural difference between naloxone and morphine lies in the substituent at the nitrogen atom (N17) and the presence of a 14-hydroxyl group in naloxone. nih.govnih.gov Morphine has an N-methyl group and lacks the 14-hydroxyl group. nih.gov These differences lead to distinct binding interactions and conformations within the opioid receptor binding pocket. nih.govresearchgate.net
Molecular dynamics simulations comparing naloxone and morphine binding to the MOR have revealed that despite their structural similarity, they bind at different regions within the binding pocket and adopt different binding conformations. nih.govresearchgate.net Morphine tends to penetrate deeper into the pocket and continuously adjusts its pose, while the allyl group of naloxone prevents such deep penetration. nih.gov Naloxone has also been observed to interact with different residues compared to morphine, such as E229, K233, and V236 in the MOR, while morphine does not. nih.govresearchgate.net Conversely, morphine may interact more transiently with residues like I322 and Y326 compared to naloxone. nih.govresearchgate.net
Molecular Basis for Antagonistic vs. Agonistic Activity
The differential binding poses and interactions of naloxone and morphine are the molecular basis for their opposing activities. Opioid receptors, particularly the MOR, are G protein-coupled receptors (GPCRs) that exist in different conformational states. pnas.orgnih.gov Agonists like morphine bind preferentially to and stabilize the active conformation of the receptor, which triggers intracellular signaling pathways, primarily through coupling with Gi/o proteins. nih.gov This coupling leads to downstream effects like the inhibition of adenylyl cyclase. nih.gov
In contrast, antagonists like naloxone bind with high affinity to the receptor but stabilize an inactive or antagonist conformation. pnas.orgnih.gov Naloxone's binding prevents the conformational changes necessary for receptor activation and G protein coupling. nih.gov Essentially, naloxone occupies the binding site, preventing agonists from binding and initiating the signaling cascade. msdmanuals.comnih.gov The presence of the N-allyl group and potentially the 14-hydroxyl group in naloxone are key features that favor binding to and stabilization of the inactive receptor state. pnas.org Studies have shown that even subtle changes, such as a single amino acid mutation (e.g., I322A in MOR), can transform naloxone from an antagonist into an agonist, highlighting the delicate balance of interactions that determine efficacy. nih.gov
Rational Design Principles for Novel Opioid Antagonists Inspired by Naloxone
The SAR studies of naloxone and its comparison with agonists have provided fundamental principles for the rational design of novel opioid antagonists. Key strategies focus on incorporating structural features that mimic the antagonist-favoring elements of naloxone while potentially improving properties like affinity, selectivity, or duration of action. nih.govnih.govwikipedia.orgresearchgate.netguidetoimmunopharmacology.orgacs.org
One primary principle is the modification of the substituent at the nitrogen atom. Replacing the N-methyl group found in many agonists with bulkier groups like allyl, cyclopropylmethyl, or cyclobutylmethyl is a well-established strategy to induce or enhance antagonist activity. plos.orgnih.govnih.gov The size and electronic properties of this N-substituent significantly influence the ligand's interaction with the receptor and its ability to stabilize different receptor conformations. plos.orgnih.gov
Another principle involves the strategic placement of hydroxyl groups or other polar functionalities, particularly at positions like C14. The 14-hydroxyl group of naloxone contributes to receptor binding and can influence the basicity of the nitrogen, impacting ionic interactions. nih.govd-nb.info Incorporating similar polar groups in novel scaffolds can be explored to optimize receptor interactions and antagonist efficacy.
Furthermore, understanding the specific residues within the opioid receptor binding pocket that interact differentially with antagonists versus agonists is crucial. nih.govresearchgate.net Rational design efforts can aim to create molecules that optimize favorable interactions with residues involved in stabilizing the inactive receptor state while avoiding interactions that promote the active conformation. Computational methods, such as molecular docking and dynamics simulations, are valuable tools in predicting ligand-receptor interactions and guiding the design process. nih.govacs.orgacs.org
The development of biased ligands, which selectively modulate certain signaling pathways (e.g., G protein signaling over β-arrestin recruitment), is also an emerging area in rational opioid ligand design. acs.org While naloxone is considered a relatively pure antagonist, the principles derived from its SAR can inform the design of novel antagonists or biased ligands with potentially improved therapeutic profiles. acs.org
Preclinical and in Vitro Research Methodologies in Naloxone Studies
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental techniques used to quantify the interaction of a ligand, such as naloxone (B1662785), with its target receptors in a controlled environment. These assays help determine the affinity, density, and selectivity of naloxone binding to different opioid receptor subtypes (mu, delta, and kappa). nih.govresearchgate.netrevvity.com
Radioligand Binding Studies (e.g., [3H]-naloxone)
Radioligand binding studies are a common method within in vitro receptor binding assays. These studies typically involve incubating cell membranes or tissue homogenates containing the target receptors with a radiolabeled form of the ligand, such as [3H]-naloxone. nih.govrevvity.comjst.go.jpnih.govd-nb.info The amount of bound radioligand is then measured after separating the bound from the free ligand, often through filtration. nih.govjst.go.jpd-nb.infoumich.edu Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. nih.govjst.go.jpumich.edunih.gov
Studies using [3H]-naloxone have characterized opioid binding sites in various tissues and species, including amphibian spinal cord and brain. nih.govnih.gov For instance, in amphibian spinal cord, [3H]-naloxone was found to bind to a single site with a dissociation constant (KD) of 18.7 nM and a maximum binding capacity (Bmax) of 2725 fmol/mg protein based on saturation analysis. nih.gov Kinetic studies in the same tissue yielded an affinity of 11.3 nM. nih.gov In experiments with BV2 microglia, both (-)-naloxone and (+)-naloxone displaced [3H]-naloxone binding in a dose-dependent manner, with IC50 values of 2.73 µM and 1.57 µM, respectively. d-nb.info
Radioligand binding assays can determine various binding parameters, including Bmax (receptor expression levels), KD (dissociation constants), kon and koff (association and dissociation rates), and Ki (inhibitor constants) for competing ligands. revvity.com
Table 1: [3H]-Naloxone Binding Parameters in Amphibian Spinal Cord
| Parameter | Value | Method | Citation |
| KD | 18.7 nM | Saturation Analysis | nih.gov |
| Bmax | 2725 fmol/mg protein | Saturation Analysis | nih.gov |
| Affinity | 11.3 nM | Kinetic Studies | nih.gov |
Competitive Binding Assays
Competitive binding assays involve incubating the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-naloxone or [3H]-diprenorphine) and varying concentrations of an unlabeled competing ligand, such as naloxone or other opioid agonists or antagonists. nih.govresearchgate.netumich.edunih.govresearchgate.net By measuring the displacement of the radiolabeled ligand, the affinity of the competing ligand for the receptor can be determined, often expressed as an inhibition constant (Ki) or IC50 value. nih.govresearchgate.netumich.edu
Competitive binding assays have been used to assess naloxone's affinity for different opioid receptor subtypes. Naloxone is known as a non-selective opioid antagonist with high affinity for the mu-opioid receptor. revvity.comnih.govpfizer.com Studies have reported Ki values for naloxone at the mu, delta, and kappa opioid receptors. For example, one study reported Ki values of 5.1 nM for mu, 37 nM for delta, and 9.6 nM for kappa receptors, indicating its potent nonselective antagonism. researchgate.net These values are generally in agreement with literature findings. researchgate.net In assays using expressed mammalian opioid receptors, naloxone preferentially interacts with mu binding sites (KD = 3.9 nM) but also shows significant affinity for kappa (KD = 16 nM) and lesser affinity for delta (KD = 95 nM) opioid receptors. nih.gov
Table 2: Naloxone Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Ki (nM) | Citation |
| Mu (µ) | 5.1 | researchgate.net |
| Delta (δ) | 37 | researchgate.net |
| Kappa (κ) | 9.6 | researchgate.net |
Cellular Signaling Pathway Analyses
Beyond receptor binding, in vitro studies investigate how naloxone affects downstream cellular signaling pathways. Opioid receptors, being G protein-coupled receptors (GPCRs), primarily couple to Gi/Go proteins, leading to the modulation of various intracellular signaling cascades. bohrium.comacs.org
G Protein Activation Assays (e.g., [35S]-GTPγS binding)
G protein activation assays, particularly those measuring the binding of guanosine-5'-O-(3-[35S]-thio)triphosphate ([35S]-GTPγS), are widely used to assess the functional coupling of activated opioid receptors to G proteins. acs.orgnih.govcapes.gov.brresearchgate.netnih.govmdpi.comnih.govjpp.krakow.pl When an agonist binds to a GPCR, it promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein heterotrimer and activation of downstream effectors. nih.gov [35S]-GTPγS is a non-hydrolyzable analog of GTP, and its binding to the activated Gα subunit can be quantified as a measure of receptor-mediated G protein activation. umich.edunih.govjpp.krakow.pl
Naloxone, as an opioid antagonist, typically blocks agonist-stimulated [35S]-GTPγS binding. However, under certain conditions, such as low GDP concentrations or in the presence of chronic opioid exposure, naloxone can exhibit inverse agonist activity, suppressing basal G protein activity. bohrium.comresearchgate.net Studies have utilized [35S]-GTPγS binding to investigate the effects of naloxone and its derivatives on G protein activation in various systems, including rat olfactory bulb membranes and cell lines expressing opioid receptors. nih.govcapes.gov.brresearchgate.netnih.govmdpi.comjpp.krakow.pl For example, naloxone benzoylhydrazone (NalBzoH), a derivative of naloxone, was shown to stimulate [35S]-GTPγS binding in rat olfactory bulb membranes in a concentration-dependent manner. nih.gov
Table 3: Naloxone Benzoylhydrazone (NalBzoH) Stimulation of [35S]-GTPγS Binding in Rat Olfactory Bulb Membranes
| Membrane Layer | pEC50 | Maximal Effect (% increase of basal) | Citation |
| Olfactory Nerve-Glomerular | 7.36 ± 0.08 | 19.4 ± 2.0 | nih.gov |
| External Plexiform | 7.80 ± 0.04 | 99.8 ± 3.2 | nih.gov |
| Granule Cell | 7.86 ± 0.05 | 59.5 ± 2.1 | nih.gov |
β-Arrestin Recruitment Assays
β-Arrestins are another class of proteins that interact with activated GPCRs, often leading to receptor desensitization and internalization, as well as initiating distinct signaling pathways independent of G proteins. mdpi.comnih.govdiscoverx.com β-Arrestin recruitment assays measure the translocation of β-arrestin to the activated receptor. mdpi.comtranspopmed.org These assays can be used to assess the ability of ligands to promote β-arrestin binding, providing insights into biased agonism, where a ligand selectively activates G protein signaling over β-arrestin recruitment, or vice versa. mdpi.comnih.govdiscoverx.com
While opioid agonists typically induce β-arrestin recruitment, antagonists like naloxone generally block this process by preventing receptor activation. researchgate.net Studies have used β-arrestin recruitment assays to evaluate the effects of naloxone and other opioid ligands on this signaling pathway. mdpi.comtranspopmed.orgresearchgate.net For example, experiments have shown that naloxone can inhibit the ability of agonists like DAMGO to recruit β-arrestin. researchgate.net Assays using cell lines stably transfected with the human mu opioid receptor and β-arrestin have been employed to quantify β-arrestin activation. transpopmed.org
Adenylyl Cyclase Modulation (cAMP) Studies
Adenylyl cyclase (AC) is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. Opioid receptors, via their coupling to Gi/Go proteins, typically inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. bohrium.comacs.orgresearchgate.netresearchgate.net Studies measuring the modulation of cAMP levels are used to assess the functional outcome of opioid receptor activation or blockade. researchgate.netresearchgate.netacs.orgnih.govnih.govjpp.krakow.plresearchgate.netresearchgate.netbiorxiv.orgnih.gov
Naloxone, as an opioid antagonist, is expected to block the agonist-induced inhibition of adenylyl cyclase, thereby restoring or increasing cAMP levels. researchgate.netresearchgate.netbiorxiv.orgnih.gov Studies have investigated naloxone's effects on cAMP production in various cell types and tissues. nih.govjpp.krakow.plresearchgate.netresearchgate.netbiorxiv.org For instance, naloxone has been shown to inhibit cAMP overshoot that occurs after chronic opioid administration, suggesting its role in reversing opioid-induced sensitization of adenylyl cyclases. researchgate.netbiorxiv.org In some contexts, naloxone itself can increase cAMP production, particularly when blocking the effects of agonists that normally decrease it. researchgate.net Studies in rat olfactory bulb membranes demonstrated that naloxone benzoylhydrazone could stimulate basal adenylyl cyclase activity in a layer-specific manner and inhibit forskolin-stimulated adenylyl cyclase activity. nih.gov
Table 4: Effects of Naloxone and Naloxone Benzoylhydrazone on Adenylyl Cyclase Activity
| Compound | Effect on Adenylyl Cyclase Activity | Context | Citation |
| Naloxone | Inhibition of cAMP overshoot | After chronic opioid administration | researchgate.netbiorxiv.org |
| Naloxone | Increased cAMP production | Blocking agonist-induced decrease in cAMP | researchgate.net |
| Naloxone Benzoylhydrazone | Stimulation of basal AC activity | Rat olfactory bulb (Granule Cell Layer) | nih.gov |
| Naloxone Benzoylhydrazone | Inhibition of FSK-stimulated AC | Rat olfactory bulb (EPL and GRL) | nih.gov |
Membrane Potential and Ion Channel Studies
Studies investigating the effects of naloxone on membrane potential and ion channels provide insights into its potential cellular mechanisms. Research has shown that naloxone can influence various ion currents in cardiac tissues. In isolated rat ventricular myocytes, naloxone (at concentrations of approximately 1 to 30 µM) was found to inhibit sodium current (I(Na)), transient outward potassium current (I(to)), and calcium current (I(Ca)). nih.gov Conversely, the inward rectifier potassium current (I(K1)) was significantly increased by the addition of naloxone in these cells. nih.gov The effect on I(Na) did not involve a shift in the inactivation curve but rather a retardation of the recovery rate from the inactivated state. nih.gov In guinea pig atrial myocytes, naloxone (10 µM) decreased the delayed rectifier K+ current (IK). nih.gov These findings suggest that naloxone can exert varying degrees of inhibition on different ion channels. The prolongation of cardiac action potential observed with naloxone is thought to be related to the inhibition of I(to) and IK. nih.gov Furthermore, studies on neuroblastoma-glioma hybrid NG108-15 cells have shown that naloxone can antagonize the block of calcium channel currents induced by enkephalins, suggesting a mediation via delta-opiate receptors. nih.gov Naloxone has also been reported to markedly increase the rate of TRPV1 diffusion in the plasma membrane and promote Ca2+ influx through these channels in HEK293 cells expressing TRPV1, suggesting a potential role as a TRPV1 agonist. jst.go.jp This effect was blocked by a TRPV1 antagonist. jst.go.jp However, naloxone (140 µM) did not alter the amplitude of currents evoked by acetylcholine (B1216132) in HEK293 cells expressing α4β2 nAChRs, indicating it does not block these receptors. researchgate.net
Here is a summary of Naloxone's effects on various ion channels:
| Ion Channel | Effect of Naloxone (Concentration) | Cell Type | Reference |
| Sodium current (I(Na)) | Inhibited (1-30 µM) | Rat ventricular myocytes | nih.gov |
| Transient outward K+ current (I(to)) | Inhibited (1-30 µM) | Rat ventricular myocytes | nih.gov |
| Calcium current (I(Ca)) | Inhibited (1-30 µM) | Rat ventricular myocytes | nih.gov |
| Inward rectifier K+ current (I(K1)) | Increased (1-30 µM) | Rat ventricular myocytes | nih.gov |
| Delayed rectifier K+ current (IK) | Decreased (10 µM) | Guinea pig atrial myocytes | nih.gov |
| Type 2 Ca2+ channel currents | Antagonized enkephalin-induced block | Neuroblastoma-glioma hybrid NG108-15 cells | nih.gov |
| TRPV1 | Increased diffusion and Ca2+ influx | HEK293 cells expressing TRPV1 | jst.go.jp |
| α4β2 nAChRs | No block (140 µM) | HEK293 cells expressing α4β2 nAChRs | researchgate.net |
Molecular Modeling and Computational Chemistry Approaches
Molecular modeling and computational chemistry techniques are valuable tools for investigating the interactions of naloxone with its targets at an atomic level, providing insights into binding mechanisms and conformational dynamics. nih.govwikipedia.orgnih.govnih.govciteab.comguidetopharmacology.orgjneonatalsurg.com
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are employed to predict the binding poses and affinities of naloxone with opioid receptors and other potential targets. nih.govciteab.comguidetopharmacology.orgjneonatalsurg.com Studies comparing the predicted binding modes of naloxone and morphine at the μ-opioid receptor (MOR) have shown highly comparable binding poses, as expected due to their similar morphinan (B1239233) scaffold. elifesciences.org However, a direct interaction with Y3267.43 appeared to be missing in the case of naloxone in one study. elifesciences.org Induced fit docking (IFD) approaches have also been used to model the binding of naloxone to the extracellular pocket of MOR, revealing very similar initial binding patterns and overlapping interacting residues compared to morphine. nih.gov Despite these similarities in initial binding, naloxone acts as an inhibitor while morphine acts as an agonist, suggesting that subtle differences in initial binding may trigger different downstream allosteric effects of MOR. nih.gov Molecular docking has also been used to explore the binding mode of naloxone to other receptors, such as ZFOR1, highlighting common binding pocket residues shared with μ, δ, and κ opioid receptors. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics simulations are used to study the dynamic behavior of naloxone in complex with receptors and to understand the conformational changes that occur upon binding. nih.govnih.govciteab.comguidetopharmacology.orgciteab.com Unbiased MD simulations on a microsecond timescale have been used to investigate the binding process of naloxone to the MOR. nih.gov These simulations revealed that while morphine adjusted its pose by flipping deeper into the pocket, naloxone failed to penetrate as deeply, potentially due to its allyl group conflicting with certain MOR residues. nih.gov Analysis of residue interactions during MD simulations has identified residues like D147 that interact tightly with both morphine and naloxone, while others like Y148 show more persistent interaction with naloxone compared to morphine. nih.gov MD simulations, including enhanced sampling techniques like metadynamics, are also used to study the dissociation kinetics and pathways of ligands, including naloxone, from the μ-opioid receptor. fda.govacs.orgfda.gov This is valuable for understanding how effectively naloxone can compete with and reverse the effects of opioids. fda.govacs.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) calculations are employed to study the electronic structure and reactivity of naloxone and its various forms (free base, cationic, and hydrochloride species). nih.gov These calculations can provide insights into properties such as electronic energy, molecular orbitals (e.g., HOMO-LUMO gap), and charge distribution, which are related to chemical reactivity. researchgate.netmdpi.comresearchgate.net DFT studies on naloxone have investigated the theoretical structures of its free base, cationic, and hydrochloride species in both gas phase and aqueous solution. researchgate.net These studies have utilized hybrid functionals and basis sets to compute properties and analyze vibrational assignments. researchgate.net Frontier orbital studies using DFT have indicated that the allyl chain present in naloxone species can diminish the HOMO-LUMO gap values, potentially increasing their reactivity compared to species with an N-CH3 group. researchgate.net
Solvation Models (SCRF, PCM, Universal Solvation Model) for Predicting Chemical Properties
Solvation models, such as the Self-Consistent Reaction Field (SCRF) methodology, Polarizable Continuum Model (PCM), and the Universal Solvation Model, are used in conjunction with DFT and other computational methods to account for the effects of solvent on the chemical properties of naloxone. nih.gov These models treat the solvent as a continuous dielectric medium surrounding the solute molecule. researchgate.netgaussian.com SCRF and PCM methods are used to optimize the structures of naloxone species in solution. researchgate.net The universal solvation model is employed to compute solvation energies. researchgate.net These solvation energies can vary depending on the species (free base, cationic, or hydrochloride) and the solvent, providing insights into their stability and behavior in different environments. researchgate.netbiointerfaceresearch.com For example, the free base of naloxone has shown higher solvation energy compared to several other compounds. researchgate.net
In Vitro Cell Culture Models
In vitro cell culture models are widely used to investigate the cellular effects of naloxone and its interactions with opioid receptors and other cellular components. jneonatalsurg.comgaussian.comfrontiersin.orgkoreamed.orgresearchgate.netplos.org Various cell lines and primary cell cultures are utilized depending on the research question.
Studies have been conducted using:
SH-SY5Y cells: These neuroblastoma cells are used to evaluate the antagonism of morphine effects by naloxone. researchgate.net
Myenteric plexus-longitudinal muscle preparations: Isolated from guinea pig ileum, these preparations are used to study the antagonist effect of naloxone on morphine in a tissue context. researchgate.net
CD8+ T cells: These immune cells are used to investigate the impact of naloxone on cell proliferation and the expression of cytolytic proteins, particularly in the context of cancer research. frontiersin.org Studies have shown that naloxone can increase the proliferation of CD8+ T cells. frontiersin.org
MFC cells: Mouse forestomach carcinoma cells are used in co-culture systems with CD8+ T cells to study the effects of naloxone on the tumor immune microenvironment. frontiersin.org
MDA.MB231 cells: These estrogen receptor-negative human breast carcinoma cells are used to study the effects of naloxone on cancer cell growth and apoptosis. nih.govnih.gov In vitro tests have shown that naloxone can inhibit the proliferation and enhance the apoptosis of MDA.MB231 cells in a dose-dependent manner. nih.gov
Neural progenitor cells: Cell cultures from mouse embryos are used to study how naloxone can reverse the anti-proliferative and pro-apoptotic effects of morphine on these cells. plos.org
HEK293 cells: These human embryonic kidney cells are used when expressing specific receptors, such as TRPV1 or nAChRs, to study the direct effects of naloxone on these channels. jst.go.jpresearchgate.net
These in vitro models allow for controlled experiments to examine specific cellular responses to naloxone, including proliferation, apoptosis, ion channel activity, and receptor interactions. jst.go.jpfrontiersin.orgresearchgate.netplos.orgnih.gov
Here is a table summarizing some cell culture models used in Naloxone research:
| Cell Type | Research Focus | Key Findings (related to Naloxone) | Reference |
| SH-SY5Y cells | Antagonism of morphine effect | Naloxone microparticles antagonized morphine effect for 7 days in vitro. | researchgate.net |
| Myenteric plexus-longitudinal muscle (guinea pig ileum) | Antagonism of morphine effect | Naloxone microparticles antagonized morphine effect in vitro. | researchgate.net |
| CD8+ T cells | Proliferation and cytolytic protein expression (immune microenvironment) | Naloxone increased CD8+ T cell proliferation and enhanced cytolytic protein expression. | frontiersin.org |
| MFC cells (co-culture with CD8+ T cells) | Tumor immune microenvironment | Used to study effects of naloxone in co-culture system. | frontiersin.org |
| MDA.MB231 cells | Cancer cell growth and apoptosis | Naloxone inhibited proliferation and enhanced apoptosis in a dose-dependent manner. | nih.gov |
| Neural progenitor cells (mouse embryo) | Reversal of morphine effects on proliferation and apoptosis | Naloxone attenuated/eliminated morphine's anti-proliferative and pro-apoptotic effects. | plos.org |
| HEK293 cells (expressing TRPV1) | TRPV1 channel mobility and function | Naloxone increased TRPV1 diffusion and Ca2+ influx, suggesting potential agonist activity. | jst.go.jp |
| HEK293 cells (expressing α4β2 nAChRs) | α4β2 nAChR blockade | Naloxone did not block α4β2 nAChRs. | researchgate.net |
| Neuroblastoma-glioma hybrid NG108-15 cells | Calcium channel currents and opioid receptor mediation | Naloxone antagonized enkephalin-induced calcium channel block via delta-opiate receptors. | nih.gov |
Genetically Engineered Cell Lines (e.g., CHO, HEK293T, AtT20)
Genetically engineered cell lines are valuable tools for studying the interaction of naloxone with specific opioid receptors or other target proteins in isolation or in a controlled cellular context. Cell lines like Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293T (HEK293T), and AtT20 cells can be transfected to express specific opioid receptor subtypes (mu, delta, or kappa) or other proteins of interest, allowing researchers to examine naloxone's binding affinity, potency, and functional effects on these specific targets without the complexity of native tissue. For instance, studies have used cell lines transfected with opioid receptors to characterize ligand binding and signal transduction pathways activated or inhibited by naloxone acs.org. While the search results didn't provide specific details on naloxone studies using CHO, HEK293T, or AtT20 cell lines, these are commonly used platforms in receptor pharmacology research, including opioid receptor studies, due to their ease of culture and genetic manipulation nih.govnih.gov.
Neuronal and Other Cell Lines (e.g., SH-SY5Y) for Molecular Interactions
Neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, are frequently used to investigate the molecular and cellular effects of opioids and antagonists like naloxone in a more physiologically relevant neuronal context compared to non-neuronal engineered lines. SH-SY5Y cells express opioid receptors, including mu and delta receptors, and can be differentiated to exhibit more mature neuronal characteristics, enhancing their opioid sensitivity grantome.com. Studies using SH-SY5Y cells have explored the impact of naloxone on various cellular processes. For example, research has shown that naloxone exposure can influence the activity of enzymes like acetylcholinesterase (AChE), glutathione (B108866) S-transferase (GST), and superoxide (B77818) dismutase (SOD) in SH-SY5Y cells, suggesting effects on neurotransmission and antioxidant defense mechanisms. High concentrations of naloxone (100 µM) have been observed to significantly increase DNA damage in these cells, although without altering cell viability under the tested conditions nih.govresearchgate.netnih.gov. Molecular docking studies in conjunction with SH-SY5Y cell experiments have provided insights into how naloxone interacts with specific amino acids in these enzymes, potentially explaining the observed differences in enzymatic inhibition compared to other opioids nih.govresearchgate.net. SH-SY5Y cells have also been utilized to study mechanisms of opioid tolerance, demonstrating that naloxone can block the development of tolerance to mu-opioid agonists like morphine by affecting downstream signaling pathways, such as the modulation of [35S]-GTPγS binding, which is an indicator of G protein coupling umich.edu.
Organotypic Slice Cultures for Receptor Coupling Studies
Organotypic slice cultures, typically prepared from brain regions rich in opioid receptors like the striatum, offer a more complex and integrated in vitro model that preserves the cellular architecture and synaptic connections of the tissue. This allows for the study of receptor function and signaling in a more native environment than dissociated cell cultures. Organotypic striatal slice cultures have been instrumental in understanding the effects of naloxone on opioid receptor-G protein coupling. Research has demonstrated that chronic or even acute, robust stimulation of mu-opioid receptors can lead to a switch in G protein coupling from Gi/o to Gs, which is associated with downstream excitatory signaling. Ultra-low concentrations of naloxone have been shown to prevent this Gs coupling switch. nih.govcuny.edunih.gov. These studies suggest that naloxone's ability to attenuate opioid tolerance and dependence may be mediated, at least in part, by preventing this maladaptive G protein coupling by the mu-opioid receptor nih.govcuny.edu. Furthermore, studies using organotypic slice cultures have identified that naloxone can bind with high affinity to filamin A, a scaffolding protein that interacts with the mu-opioid receptor. This interaction with filamin A appears to be crucial for naloxone's ability to disrupt the chronic opioid-induced Gs coupling nih.govcuny.edunih.govresearchgate.net. Peptide fragments corresponding to the naloxone binding site on filamin A have been shown to abolish the preventive effect of naloxone on mu opioid receptor-Gs coupling in these slice cultures nih.govcuny.edu.
Preclinical Animal Models for Pharmacological Research (Focus on Molecular/Cellular Readouts)
Preclinical animal models, predominantly rodents, are essential for investigating the in vivo pharmacological effects of naloxone, including its impact on behavior, physiology, and underlying molecular and cellular changes.
Rodent Models (e.g., Rats, Mice) for Receptor System Studies
Rats and mice are widely used in naloxone research to study its effects on opioid receptor systems and related molecular and cellular processes. These models allow for the investigation of naloxone's ability to reverse opioid-induced effects, precipitate withdrawal, and influence receptor expression and signaling in the central nervous system and peripheral tissues. Studies in rodents have utilized naloxone to precipitate opioid withdrawal, and the resulting molecular and cellular changes, such as the expression of immediate-early genes like c-Fos, are measured to map neuronal networks involved in withdrawal oup.comoup.com. Research in rats has explored the dose-dependent effects of naloxone on behaviors associated with opioid reward and withdrawal, suggesting differential involvement of opioid receptor subtypes at different concentrations nih.gov. Transgenic mouse models, such as those for sickle cell anemia, have revealed unexpected analgesic effects of naloxone that appear to involve chemokine receptors (CCR5/CCR1) rather than solely opioid receptors, highlighting potential non-opioid targets for naloxone's actions pnas.orgresearchgate.net. Studies in mice have also investigated the role of naloxone stereoisomers, showing that (+)-naloxone, which has low affinity for opioid receptors, can act as a Toll-like receptor 4 (TLR4) antagonist and ameliorate stress-induced behaviors and reduce neuroinflammation, suggesting a role for TLR4 antagonism in some of naloxone's effects wikipedia.orgnih.gov. Molecular readouts in these studies often include changes in protein expression (e.g., c-Fos, inflammatory mediators like TNF-α and IL-1β), receptor density, and G protein coupling, providing insights into the cellular adaptations occurring in response to opioid exposure and naloxone treatment oup.comoup.comnih.govmdpi.com.
Zebrafish Larvae Model for Compound Metabolism and Distribution Studies
Zebrafish larvae have emerged as a cost-effective in vivo model for studying drug metabolism and distribution, including that of naloxone dntb.gov.uadzif.deresearchgate.netnih.govmdpi.com. Their transparency and rapid development make them suitable for imaging techniques like mass spectrometry imaging (MSI), which allows for the visualization of the spatial distribution of drugs and their metabolites within the organism dntb.gov.uaresearchgate.netnih.govmdpi.com. Studies using zebrafish larvae have shown that this model can replicate the metabolic modification of naloxone observed in human samples and other in vivo models, detecting major human metabolites dntb.gov.uaresearchgate.netmdpi.com. Mass spectrometry imaging in zebrafish larvae has demonstrated that naloxone is primarily distributed in the head and body sections, consistent with its known pharmacological properties and distribution in mammals dntb.gov.uaresearchgate.netmdpi.com. These studies highlight the utility of zebrafish larvae for obtaining valuable information on the in vivo pharmacokinetics of naloxone at a molecular level dntb.gov.uaresearchgate.netmdpi.com.
Isolated Tissue Preparations (e.g., Guinea Pig Ileum) for Receptor Functional Assays
Isolated tissue preparations, such as the guinea pig ileum longitudinal muscle/myenteric plexus preparation, have been historically significant in opioid receptor research and continue to be used to study the functional effects of opioids and antagonists like naloxone acs.orgumich.edupnas.orgjneurosci.orgresearchgate.net. This preparation contains both mu and kappa opioid receptors and is known for exhibiting a contraction in response to electrical stimulation, which is inhibited by opioid agonists. Naloxone, as an opioid antagonist, can reverse this inhibition and, in tissues from opioid-dependent animals, can precipitate a withdrawal contraction umich.eduresearchgate.net. These functional assays provide insights into the efficacy and potency of naloxone at opioid receptors in a tissue context. Studies using the guinea pig ileum have helped characterize the antagonist properties of naloxone and compare its effects to other opioid antagonists and agonists umich.edupnas.orgresearchgate.net. The preparation has also been used to investigate potential interactions between opioid receptors and other systems, such as sigma receptors, and how naloxone might influence these interactions jneurosci.org. Research has shown that the concentration of naloxone required to precipitate a contraction in the ileum of morphine-dependent guinea pigs is generally higher than its affinity for displacing opioid ligands in binding assays, suggesting a complex relationship between receptor binding and functional effects in this tissue umich.edu.
Analytical Methods for Naloxone Detection and Characterization in Research Systems (Excluding Clinical Bioanalysis)
Analytical methods play a vital role in preclinical and in vitro studies of naloxone, enabling researchers to detect and characterize the compound and its metabolites in various biological matrices and model systems. These methods provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of naloxone in controlled research environments, distinct from clinical bioanalysis focused on human samples for regulatory purposes. Techniques such as Mass Spectrometry Imaging (MSI) and Liquid Chromatography-High-Resolution Mass Spectrometry/Mass Spectrometry (LC-HRMS/MS) are particularly valuable for their ability to provide spatial and detailed metabolic information.
Mass Spectrometry Imaging for Compound Distribution in Models
Mass Spectrometry Imaging (MSI) is a powerful technique used in preclinical studies to visualize the spatial distribution of drugs and their metabolites within tissue sections without the need for labeling. This method is particularly useful for understanding where naloxone and its transformation products accumulate in animal models or in vitro tissue constructs.
Studies utilizing MSI have investigated the distribution of naloxone in animal tissues, such as the brain. For instance, MSI has been employed in rodent models to compare the distribution of naloxone with that of opioids like 6-monoacetylmorphine (6-MAM), a major metabolite of heroin. This research demonstrated that naloxone exhibits a similar biodistribution throughout the brain in rats and can displace 6-MAM from various brain regions, including the corpus callosum, hippocampal formation, cerebral cortex, caudate putamen, thalamus, globus pallidus, hypothalamus, and basal forebrain regions acs.orgresearchgate.net. The reduction in 6-MAM intensity observed via MSI following naloxone treatment indicates the displacement of the opioid by the antagonist and its binding to opioid receptors in these specific areas acs.orgresearchgate.net.
MSI has also been applied to study naloxone distribution and metabolism in alternative in vivo models, such as zebrafish larvae. Optimized MSI protocols for zebrafish larvae have allowed for the comprehensive study of the spatial distribution of naloxone and its metabolites within the organism. These studies have successfully generated informative distributional images, showing where naloxone and its metabolites are located within the larval body researchgate.netmdpi.comnih.govnih.gov. For example, one major metabolite, glucuronidated naloxone (M7), was uniquely detected in a specific region corresponding to the zebrafish liver and pancreas mdpi.com. This highlights the capability of MSI to reveal tissue-specific distribution patterns of naloxone and its metabolites in a preclinical setting mdpi.com.
Sample preparation is a critical aspect of MSI for accurate results. For studies in zebrafish larvae, optimizing procedures for embedding layer composition, cryosectioning, and matrix composition and spraying has been shown to be essential for recording clear MS images of naloxone and its metabolites researchgate.netmdpi.comnih.govnih.gov.
LC-HRMS/MS for Metabolite Profiling in Preclinical Models
Liquid Chromatography-High-Resolution Mass Spectrometry/Mass Spectrometry (LC-HRMS/MS) is a widely used analytical technique for identifying and quantifying drugs and their metabolites in biological samples. In preclinical and in vitro studies of naloxone, LC-HRMS/MS is invaluable for comprehensive metabolite profiling, providing detailed information about the metabolic pathways and products of naloxone.
LC-HRMS/MS has been used in conjunction with MSI to investigate naloxone metabolism and distribution in preclinical models like zebrafish larvae. Analysis of different body sections (head, body, and tail) of zebrafish larvae exposed to naloxone using LC-HRMS/MS has shown that naloxone is primarily present in the head and body sections researchgate.netmdpi.comnih.govresearchgate.net. This sectional analysis complements the spatial information obtained from MSI and provides quantitative data on the concentration of naloxone and its metabolites in different parts of the organism mdpi.com.
Studies have confirmed that the metabolic modification of naloxone in zebrafish larvae is highly consistent with metabolites detected in HepaRG cells (an in vitro human hepatic cell line) and human biosamples researchgate.netmdpi.comnih.govnih.govresearchgate.net. Notably, all three major human metabolites of naloxone have been detected at high abundance in the zebrafish larvae model using LC-HRMS/MS researchgate.netmdpi.comnih.govnih.govresearchgate.net. This suggests the utility of the zebrafish model and LC-HRMS/MS for preclinical metabolism studies relevant to human outcomes.
LC-MS/MS methods have also been developed and validated for the simultaneous determination of naloxone and its metabolites, such as 6β-naloxol (NLL) and naloxone-3β-D-glucuronide (NLG), in preclinical matrices like mouse plasma researchgate.net. These methods typically involve sample preparation steps like protein precipitation and utilize techniques like reversed-phase chromatography and multiple reaction monitoring (MRM) in positive ion mode for detection researchgate.net. The development of such sensitive and reliable LC-MS/MS methods is crucial for accurately quantifying naloxone and its metabolites in preclinical pharmacokinetic and metabolism studies researchgate.netnih.gov.
Furthermore, LC-MS/MS has been employed in in vitro studies using systems like human liver microsomes (HLM) to investigate the formation of naloxone metabolites. For instance, studies incubating naloxone with cDNA-expressed cytochrome P450 enzymes have used LC-MS/MS to detect the formation of nornaloxone by specific isoforms like P450s 2C18, 2C19, and 3A4 nih.gov. This demonstrates the application of LC-MS/MS in identifying the enzymes involved in naloxone metabolism in vitro.
Theoretical and Advanced Pharmacological Concepts of Naloxone Action
Concept of "Pure Antagonism" and its Molecular Underpinnings
Naloxone (B1662785) is often described as a "pure" opioid antagonist, meaning it binds to opioid receptors but does not produce significant intrinsic pharmacological effects in the absence of agonists. unsw.edu.auhhs.govpfizer.com Its primary action is to competitively inhibit the binding of opioid agonists at the receptor site. hhs.govdrugbank.combiorxiv.orgclevelandclinic.org This competitive binding is a key molecular underpinning of its antagonist activity, effectively displacing agonists from the receptor and preventing their signaling cascades. unsw.edu.audrugbank.combiorxiv.orgclevelandclinic.org Unlike some other opioid antagonists or mixed agonist-antagonists, naloxone exhibits little to no agonistic activity. hhs.govpfizer.com The molecular structure of naloxone, particularly the presence of an N-allyl substituent, is thought to contribute to its pure antagonist properties by stabilizing the receptor in an "antagonist conformation." pnas.org
Differential Binding Kinetics and Dissociation Rates at Opioid Receptors
Naloxone demonstrates differential binding affinities across the classical opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). It generally exhibits the highest affinity for the μ-opioid receptor, followed by the κ and then the δ receptors. hhs.govbiorxiv.orgnih.govwikipedia.org This preferential binding to the μ-receptor is particularly relevant as the μ-receptor is the primary target for the analgesic and respiratory depressant effects of many commonly abused opioids. biorxiv.orgnih.gov
The binding kinetics of naloxone, specifically its dissociation rate from the receptor, are crucial for its effectiveness in reversing opioid effects. Naloxone is characterized by relatively rapid dissociation kinetics from the μ-opioid receptor compared to some potent and long-acting opioid agonists like carfentanil or ohmefentanyl. biorxiv.orgbiorxiv.orgenzymlogic.com This difference in dissociation rates can influence the duration and effectiveness of naloxone's action, particularly in cases of overdose involving opioids with slow dissociation rates. biorxiv.orgbiorxiv.orgbinasss.sa.cracs.org Agonists that dissociate slowly from the receptor are less susceptible to displacement by naloxone, potentially requiring higher or repeated doses of the antagonist for effective reversal. biorxiv.orgbiorxiv.orgbinasss.sa.cracs.org
Research using techniques like radioligand binding and cellular assays has provided insights into these kinetic properties. For instance, studies have compared the dissociation rates of various opioids and naloxone from the μ-opioid receptor, demonstrating that while morphine and fentanyl dissociate relatively rapidly, others like carfentanil and some nitazenes exhibit slower dissociation, correlating with reduced sensitivity to naloxone reversal. biorxiv.orgbiorxiv.org
Here is a conceptual representation of differential binding affinities (Note: Actual Ki values can vary depending on the study and experimental conditions):
| Opioid Receptor Subtype | Relative Affinity of Naloxone |
| Mu (μ) | High |
| Kappa (κ) | Moderate |
| Delta (δ) | Lower |
Receptor State Theory and Naloxone's Stabilization of Antagonist-Preferring States
The receptor state theory posits that G protein-coupled receptors (GPCRs), including opioid receptors, exist in multiple conformational states, such as inactive, active, and potentially intermediate states. Ligands can differentially bind to and stabilize specific receptor conformations, thereby influencing downstream signaling. biorxiv.org
Naloxone, as a pure antagonist, is thought to stabilize the opioid receptor in an inactive or "antagonist-preferring" conformation. pnas.orgbiorxiv.org This stabilization prevents the conformational changes necessary for receptor activation and subsequent G protein coupling and signaling. capes.gov.broup.com Studies using techniques like FRET and cryo-electron microscopy have provided evidence supporting the idea that naloxone stabilizes distinct inactive conformations of the μ-opioid receptor. biorxiv.orgresearchgate.netbiorxiv.org This stabilization of inactive states is a key mechanism by which naloxone blocks the effects of agonists that would otherwise shift the receptor towards active conformations. pnas.orgbiorxiv.orgmdpi.com
Ligand-Specific Voltage Sensitivity of Opioid Receptors and Naloxone's Effects
Emerging research indicates that opioid receptors, particularly the μ-opioid receptor, can exhibit ligand-specific voltage sensitivity, meaning their activity can be influenced by changes in membrane potential. biorxiv.orgelifesciences.orgelifesciences.org This phenomenon is relevant in excitable cells where membrane voltage fluctuates dynamically. elifesciences.org
Studies have shown that while some opioid agonists demonstrate increased or decreased receptor activation upon membrane depolarization, naloxone's interaction with voltage can be more complex. biorxiv.orgelifesciences.org Notably, membrane depolarization has been shown in some experimental settings to convert the antagonist naloxone into a weak partial agonist at the μ-opioid receptor, leading to some degree of Gαi activation. biorxiv.orgelifesciences.orgelifesciences.org This voltage-induced effect appears to be dependent on the specific binding mode and interaction patterns of naloxone with the receptor. biorxiv.orgelifesciences.org However, this voltage-induced agonism by naloxone does not appear to lead to significant β-arrestin recruitment. biorxiv.orgelifesciences.org
Interaction with Endogenous Opioid Systems at a Molecular Level
Naloxone's primary mechanism involves antagonizing the effects of exogenous opioids. However, it also interacts with the endogenous opioid system, which comprises naturally occurring opioid peptides such as endorphins, enkephalins, and dynorphins, and their corresponding receptors. unsw.edu.autaylorandfrancis.com
At a molecular level, naloxone competes with these endogenous opioid peptides for binding sites on opioid receptors. biorxiv.org By occupying these receptors, naloxone prevents the endogenous opioids from binding and exerting their physiological effects. unsw.edu.aubiorxiv.org This blockade of endogenous opioid activity is thought to contribute to some of the effects observed with naloxone administration, such as the precipitation of withdrawal symptoms in individuals with physical opioid dependence, where the system has adapted to the presence of opioids (either exogenous or potentially altered endogenous tone). unsw.edu.aupfizer.com Research suggests that naloxone's blockade of endogenous opioids can unmask or influence the activity of other pain control systems, including non-opioid pathways. unsw.edu.au
Future Research Directions in Naloxone Chemistry and Pharmacology
Development of Novel Naloxone (B1662785) Analogs with Tailored Receptor Selectivity or Kinetic Profiles
Research is actively pursuing the development of novel naloxone analogs designed to exhibit tailored receptor selectivity or improved kinetic profiles. The goal is to create antagonists that can more effectively counteract the effects of potent and long-acting synthetic opioids like fentanyl and carfentanil. Studies have compared the binding kinetics of naloxone with longer-acting mu-opioid receptor (MOR) antagonists like alvimopan (B130648), demonstrating that receptor kinetics influence antagonist effects. nih.gov Naloxone's in vitro dissociation half-life from the µ-opioid receptor complex is less than 1 minute, while longer-acting antagonists like alvimopan have significantly slower dissociation rates (30–44 minutes). nih.gov The dissociation half-life of naloxone is reported to be between 0.82 and 2.44 minutes. nih.gov The high affinity of buprenorphine at the MOR and its slow receptor kinetics make reversal with naloxone difficult, even at high doses. researchgate.net Novel naloxone derivatives are being developed to overcome the resistance of high-potency opioids by improving brain exposure and achieving faster onset of action. nih.gov Preclinical studies have shown efficacy in reversing fentanyl-induced respiratory depression in animal models. nih.gov
Exploration of Allosteric Modulation to Optimize Naloxone's Antagonistic Potency
The exploration of allosteric modulation presents a promising strategy to optimize naloxone's antagonistic potency. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where opioids and naloxone bind, inducing a conformational change that alters receptor activity. stanford.eduacs.orgpnas.orgnih.gov A novel negative allosteric modulator (NAM), referred to as compound 368, has been identified that works synergistically with naloxone to counteract opioid overdose effects. stanford.eduresearchgate.netbiorxiv.orgpatsnap.com Compound 368 binds to the extracellular vestibule of the µ-opioid receptor, proximal to naloxone, stabilizing an inactive conformation. researchgate.netbiorxiv.org This allosteric modulation enhances naloxone's affinity and potency by stabilizing its binding and hindering its exit from the receptor. nih.gov In the presence of compound 368, naloxone was found to be 7.6 times more effective at inhibiting opioid receptor activation in cells, partly because naloxone remained in the binding pocket at least 10 times longer. washu.edu This cooperative binding enhances naloxone's ability to reverse the effects of opioids. researchgate.netbiorxiv.orgbiorxiv.org
Advanced Computational Modeling for Deeper Insights into Ligand-Receptor Dynamics
Advanced computational modeling techniques are being increasingly utilized to gain deeper insights into ligand-receptor dynamics, particularly concerning naloxone and opioid receptors. These methods, such as molecular dynamics (MD) simulations and metadynamics, allow researchers to study the kinetics and pathways of opioid dissociation from the mu-opioid receptor. fda.govacs.orgacs.orgbiorxiv.orgplos.orgmdpi.com Computational predictions and detailed molecular understanding of opioid receptor binding kinetics and mechanisms can help determine the appropriate naloxone dose needed to effectively compete at the receptor and reverse overdose. fda.gov Studies using metadynamics simulations have investigated the dissociation times and mechanisms of fentanyl and its derivatives from the mu-opioid receptor, uncovering different unbinding mechanisms and identifying a deep binding pocket. fda.govacs.orgbiorxiv.org Computational approaches also aid in understanding the mechanisms of compound action and simulating processes occurring during receptor activation. mdpi.com Homology modeling, supplemented by experimental constraints, is used to develop realistic models of ligand-receptor complexes to elucidate molecular determinants of ligand affinity and selectivity and understand mechanisms of agonism or antagonism. nih.gov
Investigating Non-Opioid Targets of Naloxone and their Mechanistic Implications
While primarily known for its action on opioid receptors, research is also investigating potential non-opioid targets of naloxone and their mechanistic implications. Studies have suggested that naloxone might have effects beyond blocking opioid receptors. For instance, some research indicates that naloxone can produce analgesia in rats through a non-opioid mechanism, potentially by activating endogenous pain control systems when endogenous opioids are blocked. unsw.edu.au It has also been suggested that naloxone's mechanism in treating valproic acid overdose may involve antagonism of gamma-aminobutyric acid (GABA), in addition to reversing endogenous opioid effects. virginia.edu Although the precise mechanism of action of naloxone is not fully understood, in vitro evidence suggests it competes for mu, kappa, and sigma opiate receptor sites, with the highest affinity for the mu receptor. hhs.govpfizer.com Literature reports that naloxone regulates Ca2+ concentration via calcium release and influx, inhibiting Na+/H+ channels responsible for the protein kinase C regulatory pathway. acs.org Additionally, naloxone blocks the morphine-induced decrease in cAMP levels. acs.org
Design of Next-Generation Reversal Agents Based on Naloxone's Mechanism
Building upon the understanding of naloxone's mechanism, researchers are focused on designing next-generation reversal agents. These agents aim to improve upon naloxone's limitations, such as its relatively short duration of action compared to some potent synthetic opioids. nih.govstanford.eduwashu.edunih.govdrugbank.comnih.gov The goal is to develop reversal agents that are more potent, longer-lasting, faster-acting, effective at lower doses, and have improved safety profiles. nih.govnih.govpurduepharma.com Nalmefene (B1676920), another opioid antagonist with a longer duration of action than naloxone, is being explored as an alternative treatment option for overdoses involving potent, long-acting synthetic opioids. nih.govpurduepharma.com Studies are comparing the effectiveness of nalmefene and naloxone in reversing fentanyl-induced respiratory depression. purduepharma.com The development of novel naloxone derivatives is underway to address the challenges posed by high-potency opioids. nih.gov The concept of utilizing allosteric modulators in conjunction with antagonists like naloxone is also a key area in designing next-generation interventions. stanford.eduacs.orgnih.govresearchgate.netbiorxiv.orgpatsnap.comwashu.edubiorxiv.org
Q & A
Q. What pharmacological mechanisms underlie naloxone’s reversal of opioid-induced respiratory depression?
Methodological Approach:
- Use in vitro receptor binding assays to quantify naloxone’s competitive antagonism at μ-opioid receptors. Pair with in vivo rodent models to measure respiratory rate recovery post-opioid exposure .
- Employ electrophysiological studies in brainstem slices to assess naloxone’s impact on respiratory rhythm generation .
Q. How effective are community-based naloxone distribution programs in reducing opioid overdose mortality?
Methodological Approach:
- Conduct longitudinal cohort studies comparing overdose mortality rates pre- and post-distribution. Use geospatial analysis to map program coverage vs. mortality hotspots .
- Apply randomized controlled trials (RCTs) in high-risk populations, with naloxone access as the intervention and mortality/EMS activation as endpoints .
II. Advanced Research Questions
Q. What methodological challenges arise when comparing intranasal vs. intramuscular naloxone efficacy in real-world settings?
Methodological Approach:
- Design pharmacokinetic/pharmacodynamic (PK/PD) crossover trials to compare bioavailability and onset time. Use field simulations to account for variables like bystander training and environmental stressors .
- Leverage meta-regression analysis of existing studies to adjust for confounding factors (e.g., dosing variability, co-administered opioids) .
Q. How can researchers resolve contradictions in studies assessing the “moral hazard” hypothesis (i.e., increased risk-taking due to naloxone access)?
Methodological Approach:
- Perform systematic reviews with meta-analysis to quantify effect sizes across studies. Stratify by population (e.g., chronic users vs. first-time overdose witnesses) .
- Use agent-based modeling to simulate behavioral changes post-naloxone distribution, incorporating variables like perceived overdose risk and social networks .
Q. What experimental designs optimize evaluation of naloxone distribution programs’ long-term impact on treatment engagement and recidivism?
Methodological Approach:
Q. How does genetic variability in opioid receptor polymorphisms influence naloxone dosing requirements?
Methodological Approach:
- Conduct genome-wide association studies (GWAS) in cohorts requiring multiple naloxone doses. Cross-reference with in vitro assays of receptor affinity across genetic variants .
- Develop population pharmacokinetic models to tailor dosing guidelines for subpopulations with high polymorphism prevalence .
III. Addressing Data Gaps and Reproducibility
Q. What strategies improve reproducibility in studies of naloxone’s shelf-life under varying storage conditions?
Methodological Approach:
Q. How can researchers standardize metrics for assessing naloxone distribution program success across heterogeneous populations?
Methodological Approach:
- Adopt core outcome sets (COS) via Delphi consensus methods, prioritizing metrics like “naloxone utilization rate” and “overdose reversal success” .
- Use multi-level regression to adjust for demographic and geographic variability in program outcomes .
IV. Emerging Research Frontiers
Q. What novel naloxone formulations or adjunct therapies could address limitations in current overdose reversal protocols?
Methodological Approach:
Q. How do systemic biases in naloxone access (e.g., rural vs. urban disparities) confound observational study results?
Methodological Approach:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
